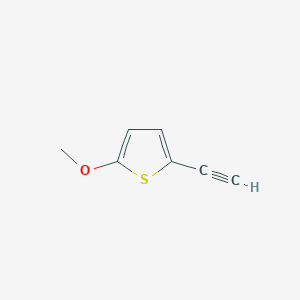
2-Ethynyl-5-methoxythiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-5-methoxythiophene is a heterocyclic compound with the molecular formula C₇H₆OS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-methoxythiophene can be achieved through several methods. One common approach involves the bromination of 2-methoxythiophene followed by a Sonogashira coupling reaction with an acetylene derivative. The reaction conditions typically include the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-5-methoxythiophene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the thiophene ring with an electrophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the compound.
Applications De Recherche Scientifique
2-Ethynyl-5-methoxythiophene has several applications in scientific research:
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors due to its electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Research: It is used as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Industrial Applications: The compound is explored for its use in the development of advanced materials, including sensors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-5-methoxythiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s ethynyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function . Additionally, its methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Ethynyl-5-methoxythiophene can be compared with other thiophene derivatives such as:
2-Bromo-5-methoxythiophene: Similar in structure but contains a bromine atom instead of an ethynyl group.
2-Ethynylthiophene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
5-Methoxythiophene: Lacks the ethynyl group, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the ethynyl and methoxy groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H6OS |
|---|---|
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
2-ethynyl-5-methoxythiophene |
InChI |
InChI=1S/C7H6OS/c1-3-6-4-5-7(8-2)9-6/h1,4-5H,2H3 |
Clé InChI |
NSKHFEWVOUCASH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(S1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


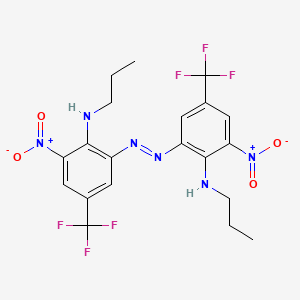

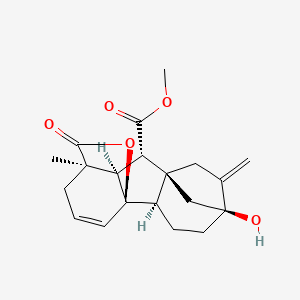
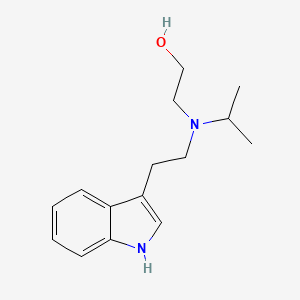

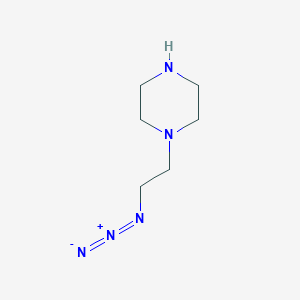
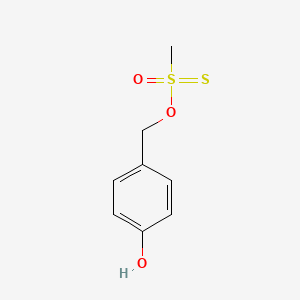
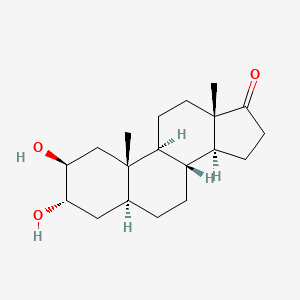
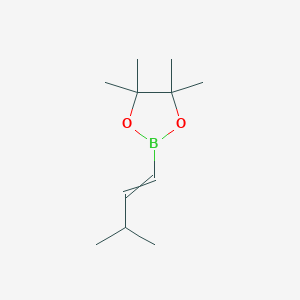
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)

![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
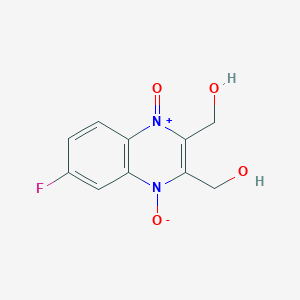
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
